molecular formula C8H16N2O B13710856 1-Cyclopropylpiperazine-2-methanol

1-Cyclopropylpiperazine-2-methanol

Cat. No.: B13710856
M. Wt: 156.23 g/mol
InChI Key: HCPBSQWUTUTSGC-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine-2-methanol is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a cyclopropyl group and a hydroxymethyl group attached to the piperazine ring makes this compound a unique and interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylpiperazine-2-methanol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis . The compound is then purified and characterized using various analytical techniques such as FT-IR and FT-Raman spectroscopy .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylpiperazine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(1-cyclopropylpiperazin-2-yl)methanol

InChI

InChI=1S/C8H16N2O/c11-6-8-5-9-3-4-10(8)7-1-2-7/h7-9,11H,1-6H2

InChI Key

HCPBSQWUTUTSGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCNCC2CO

Origin of Product

United States

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